4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
Overview
Description
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is an organic compound with the molecular formula C19H24O3 It is a biphenyl derivative with a hydroxyhexyloxy group and a methoxy group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized with a hydroxyhexyloxy group and a methoxy group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods: Industrial production may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler biphenyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler biphenyl derivatives.
Substitution: Formation of biphenyl derivatives with different functional groups.
Scientific Research Applications
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl has several applications in scientific research:
Material Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: It is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Industry: The compound is used in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl involves its interaction with molecular targets such as enzymes and receptors. The hydroxyhexyloxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-Hydroxyhexyloxy)benzoic Acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.
4-(6-Hydroxyhexyloxy)phenol: Similar but with a phenol group instead of a methoxy group.
4-(6-Hydroxyhexyloxy)benzaldehyde: Similar but with an aldehyde group instead of a methoxy group.
Uniqueness
4-(6-Hydroxyhexyloxy)-4’-methoxybiphenyl is unique due to its combination of a hydroxyhexyloxy group and a methoxy group on a biphenyl core. This combination imparts specific chemical and physical properties, making it suitable for applications in liquid crystalline materials and advanced polymers.
Biological Activity
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, with the molecular formula C19H24O3, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological research.
- Molecular Formula : C19H24O3
- CAS Number : 106869-53-8
- Structure : The compound features a biphenyl core substituted with a hydroxyhexyloxy group and a methoxy group, contributing to its unique properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This activity is crucial for mitigating oxidative stress in biological systems. A study demonstrated that the compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage .
Antimicrobial Effects
The compound has shown promising antimicrobial properties. In vitro studies revealed that it inhibits the growth of various pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Experimental models suggest that it can reduce inflammation markers in tissues, potentially benefiting conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.
- Membrane Disruption : The hydrophobic properties allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and microbial metabolism, further contributing to its therapeutic effects .
Case Studies
-
Antioxidant Efficacy in Cellular Models
- A study evaluated the antioxidant capacity of this compound using human cell lines exposed to oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its protective role against oxidative damage.
-
Antimicrobial Testing Against Pathogens
- In a controlled laboratory setting, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.
- Anti-inflammatory Response in Animal Models
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPEPIBAAMUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659920 | |
Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106869-53-8 | |
Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.